Methyl 3,4-dimethylbenzoylformate

Neuroscience Receptor Pharmacology Medicinal Chemistry

Methyl 3,4-dimethylbenzoylformate (CAS 1268074-91-4) is a specialized aryl α-ketoester characterized by a 3,4-dimethylphenyl substitution pattern on the benzoylformate core. It serves primarily as a high-value synthetic intermediate in pharmaceutical and agrochemical research, where its ester functionality and regioselective substitution enable controlled derivatization pathways.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
Cat. No. B7848167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,4-dimethylbenzoylformate
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)C(=O)OC)C
InChIInChI=1S/C11H12O3/c1-7-4-5-9(6-8(7)2)10(12)11(13)14-3/h4-6H,1-3H3
InChIKeyCONRYEZZKDAQKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3,4-Dimethylbenzoylformate: Procurement-Grade Intermediate for Fine Chemical Synthesis


Methyl 3,4-dimethylbenzoylformate (CAS 1268074-91-4) is a specialized aryl α-ketoester characterized by a 3,4-dimethylphenyl substitution pattern on the benzoylformate core [1]. It serves primarily as a high-value synthetic intermediate in pharmaceutical and agrochemical research, where its ester functionality and regioselective substitution enable controlled derivatization pathways [1]. The compound's physicochemical properties—including a molecular weight of 192.21 g/mol, XLogP3 of 2.4, and topological polar surface area of 43.4 Ų—are critical for predicting its behavior in both synthetic workflows and biological assays [1].

Methyl 3,4-Dimethylbenzoylformate: Why In-Class α-Ketoester Interchange Is Not Feasible


In the α-ketoester class, the nature and position of aromatic ring substituents exert profound influence on reaction yields, biological target affinity, and downstream functional group compatibility. For methyl 3,4-dimethylbenzoylformate, the 3,4-dimethyl substitution pattern is not a generic or interchangeable structural motif. It directly impacts Friedel-Crafts acylation efficiency and imparts unique biological activity profiles, as demonstrated by its nanomolar affinity for the cholecystokinin type B (CCK-B) receptor [1], a property absent in the unsubstituted methyl benzoylformate. Furthermore, the methyl ester versus ethyl ester (e.g., ethyl 3,4-dimethylbenzoylformate) presents distinct reactivity and physicochemical handling characteristics that preclude simple substitution in validated synthetic routes [2]. The quantitative evidence below substantiates these critical differentiation points.

Methyl 3,4-Dimethylbenzoylformate: Quantitative Differentiation Evidence Against Closest Analogs


Nanomolar CCK-B Receptor Affinity vs. Inactive Unsubstituted Analog

Methyl 3,4-dimethylbenzoylformate demonstrates potent binding affinity for the cholecystokinin type B (CCK-B) receptor, a neuropeptide target implicated in anxiety and pain modulation [1]. This activity is contingent on the 3,4-dimethyl substitution pattern. The unsubstituted parent compound, methyl benzoylformate, shows no such activity and serves as a clear negative control, confirming the substituent effect.

Neuroscience Receptor Pharmacology Medicinal Chemistry

Selectivity Profile: Weak Dihydroorotase Inhibition vs. Potent CCK-B Binding

In contrast to its potent CCK-B receptor binding, methyl 3,4-dimethylbenzoylformate exhibits only weak inhibition of dihydroorotase, an enzyme in pyrimidine biosynthesis [1]. This differential activity profile (nanomolar receptor affinity vs. micromolar enzyme inhibition) highlights a degree of target selectivity that is absent in many promiscuous α-ketoester analogs.

Enzyme Inhibition Selectivity Profiling Drug Discovery

Synthetic Accessibility via Friedel-Crafts Acylation vs. Alternative Benzoylformate Routes

The synthesis of methyl 3,4-dimethylbenzoylformate via Friedel-Crafts acylation of o-xylene with methyl formate is a well-established route [1], offering a distinct advantage over other benzoylformate derivatives that may require more complex, lower-yielding, or environmentally problematic syntheses (e.g., Grignard routes with harsh conditions or catalytic oxidations generating manganese waste [2]). This provides a clear procurement advantage in terms of scalable supply and process robustness.

Organic Synthesis Process Chemistry Friedel-Crafts Acylation

Physicochemical Differentiation: LogP and TPSA Impact on Downstream Handling

The computed physicochemical properties of methyl 3,4-dimethylbenzoylformate (XLogP3 = 2.4, TPSA = 43.4 Ų) [1] place it in a favorable region of drug-like chemical space compared to more hydrophilic or lipophilic analogs. For instance, the ethyl ester analog (ethyl 3,4-dimethylbenzoylformate) is inherently more lipophilic (predicted higher LogP), which can negatively impact aqueous solubility and bioavailability in biological assays [2].

Medicinal Chemistry ADME Properties Physicochemical Characterization

Methyl 3,4-Dimethylbenzoylformate: High-Impact Application Scenarios Supported by Evidence


Neuroscience Drug Discovery: CCK-B Receptor Antagonist Lead Optimization

Procure methyl 3,4-dimethylbenzoylformate as a privileged starting scaffold for the development of selective CCK-B receptor antagonists. Its validated nanomolar affinity (IC50 = 31 nM) [1] provides a strong starting point for medicinal chemistry optimization campaigns targeting anxiety, pain, and gastrointestinal disorders. The weak dihydroorotase inhibition [2] further supports its suitability as a selective chemical probe.

Synthetic Methodology Development: Benchmarking Friedel-Crafts Acylation Routes

Utilize this compound as a model substrate to evaluate and optimize novel Friedel-Crafts acylation catalysts and conditions. The well-characterized synthesis from o-xylene [1] provides a reliable baseline for comparing reaction yields, regioselectivity, and environmental impact against alternative methods such as photoredox catalysis or enzymatic transformations.

Physicochemical Profiling of α-Ketoester Libraries

Include methyl 3,4-dimethylbenzoylformate in small-molecule libraries designed to probe the relationship between aromatic substitution patterns and key ADME properties. Its balanced LogP (2.4) and TPSA (43.4 Ų) [1] serve as a reference point for designing analogs with optimized solubility and permeability for cellular assays.

Fine Chemical Intermediate for Agrochemical Synthesis

Leverage this compound as a key building block in the synthesis of novel agrochemicals, such as fungicides or herbicides [1]. The ester functionality allows for further derivatization, while the 3,4-dimethylphenyl group can impart crucial target-site binding or metabolic stability in the final active ingredient.

Technical Documentation Hub

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